molecular formula C13H21NNaO4S B1452300 n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate CAS No. 82692-97-5

n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate

Cat. No. B1452300
CAS RN: 82692-97-5
M. Wt: 310.37 g/mol
InChI Key: LLRDFNASDDCQTI-UHFFFAOYSA-N
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Description

“N-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate” is a chemical compound with the linear formula C13H20NO6SNa . It has a molecular weight of 341.36 . This compound is a N-alkyl-N-sulfopropylaniline derivative widely used in diagnostic and biochemical tests .


Synthesis Analysis

The synthesis of this compound can be achieved from Sodium 3-Chloro-2-hydroxypropanesulfonate and Benzenamine, N-ethyl-3,5-dimethoxy .


Molecular Structure Analysis

The SMILES string of this compound is [Na].CCN(CC(O)CS(O)(=O)=O)c1cc(OC)cc(OC)c1 . The InChI key is BTIDJAQNJLWPTI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound appears as a white powder . It is soluble in water . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Enzymatic Photometric Determination

N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline derivatives, including n-ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate, have been synthesized and assessed as water-soluble hydrogen donors for photometric determination of hydrogen peroxide in the presence of peroxidase. These compounds show high absorbance at visible wavelengths in a range of pH levels, making them suitable for photometric applications (Tamaoku et al., 1982).

Colorimetric Signaling of Copper Ions

The compound has been used in a study for selective copper ion signaling by oxidative coupling with 4-aminoantipyrine. It changes color from colorless to bluish-green in the presence of copper ions, proving useful in colorimetric detection with a notable detection limit in aqueous acetonitrile (Hong et al., 2015).

Adhesive Bonding in Dentistry

In dental research, derivatives of n-ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt have been studied as surface-active comonomers in adhesive bonding protocols. Their effects on chemical and physical characteristics of aromatic amines and their influence on adhesive bonding properties have been explored, highlighting their potential in dental applications (Bowen et al., 1996).

Polymer Synthesis

The compound has also found applications in the synthesis of zwitterionic copolymers. Its sulfobetaine-methacrylate structure allows the creation of polymers with antifouling and anti-polyelectrolyte behavior, useful in various material science applications (Fan et al., 2019).

Protein Encapsulation

In biochemistry, derivatives of this compound have been used to form reverse micelles capable of encapsulating water-soluble proteins for high-resolution NMR spectroscopy. This application is crucial in studying protein structures and dynamics (Shi et al., 2005).

Chemiluminescent Labels in Immunoassays

The compound has been involved in the synthesis of chemiluminescent acridinium esters used as labels in automated immunoassays for clinical diagnostics. This application demonstrates its significance in medical research and diagnostics (Natrajan & Wen, 2013).

Polymer Surface Modification for Stem Cell Growth

This compound has been used to modify polymer surfaces to sustain long-term human embryonic stem cell growth, highlighting its potential in stem cell research and regenerative medicine (Villa-Diaz et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 hazard symbol . The hazard statements include H335, H319, and H315 . Precautionary statements include P264, P280, P302+P352, P321, P332+P313, P362, P264, P280, P305+P351+P338, and P337+P313P . The compound is not applicable for flash point .

Mechanism of Action

Target of Action

It is known to be used as a reagent in diagnostic tests and biochemical experiments .

Mode of Action

It is known to be a high water-soluble aniline derivative . As a reagent, it likely interacts with other compounds to produce a detectable signal or change, facilitating the measurement or detection of specific biological or chemical processes.

Biochemical Pathways

It is used in colorimetric determination of hydrogen peroxide activity, suggesting it may be involved in oxidative stress pathways .

Biochemical Analysis

Biochemical Properties

n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate plays a crucial role in biochemical reactions, particularly in the detection and quantification of specific biomolecules. It interacts with enzymes such as peroxidases, which catalyze the oxidation of the compound, leading to the formation of a colored product. This interaction is essential for spectrophotometric assays, where the intensity of the color produced is directly proportional to the concentration of the target analyte .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can alter metabolic pathways by interacting with key enzymes involved in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for peroxidase enzymes, which catalyze its oxidation. This reaction results in the formation of a colored product, which can be measured spectrophotometrically. The compound’s ability to undergo oxidation and produce a measurable signal makes it a valuable tool in various biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Toxic or adverse effects have been observed at high doses, highlighting the importance of determining the appropriate dosage for specific applications. Threshold effects and dose-response relationships are critical considerations in the use of this compound in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence the overall metabolic state of cells, affecting processes such as energy production and biosynthesis. Understanding the metabolic interactions of this compound is essential for elucidating its broader effects on cellular function .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate involves the reaction of 3,5-dimethylaniline with ethylene oxide to form n-ethyl-3,5-dimethylaniline. This intermediate is then reacted with 3-chloro-2-hydroxypropylsulfonic acid to form n-ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline. Finally, the product is converted to its sodium salt monohydrate form by reacting it with sodium hydroxide and water.", "Starting Materials": [ "3,5-dimethylaniline", "ethylene oxide", "3-chloro-2-hydroxypropylsulfonic acid", "sodium hydroxide", "water" ], "Reaction": [ "3,5-dimethylaniline + ethylene oxide -> n-ethyl-3,5-dimethylaniline", "n-ethyl-3,5-dimethylaniline + 3-chloro-2-hydroxypropylsulfonic acid -> n-ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline", "n-ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline + sodium hydroxide + water -> n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate" ] }

CAS RN

82692-97-5

Molecular Formula

C13H21NNaO4S

Molecular Weight

310.37 g/mol

IUPAC Name

sodium;3-(N-ethyl-3,5-dimethylanilino)-2-hydroxypropane-1-sulfonate

InChI

InChI=1S/C13H21NO4S.Na/c1-4-14(8-13(15)9-19(16,17)18)12-6-10(2)5-11(3)7-12;/h5-7,13,15H,4,8-9H2,1-3H3,(H,16,17,18);

InChI Key

LLRDFNASDDCQTI-UHFFFAOYSA-N

SMILES

CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)C)C.[Na+]

Canonical SMILES

CCN(CC(CS(=O)(=O)O)O)C1=CC(=CC(=C1)C)C.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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